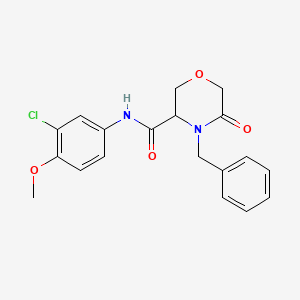

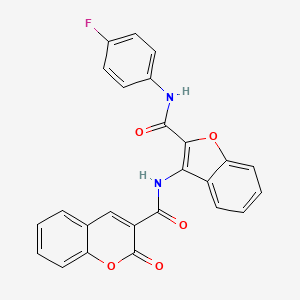

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with cyano and amide functionalities have been synthesized and analyzed for various properties and applications. For instance, the synthesis of related cyano compounds and their potential use in ligand formation and antibacterial activities has been reported . Additionally, methods for the cyanation of heteroarenes have been described, which could be relevant to the synthesis of similar cyano-containing compounds .

Synthesis Analysis

The synthesis of cyano compounds can involve various strategies, including the use of reagents like N,N-dimethylformamide (DMF) for the introduction of the cyano group . For example, a palladium-catalyzed cyanation of aryl C-H bonds using DMF and ammonia as a combined source for the cyano unit has been developed, which shows excellent regioselectivity and allows for the preparation of monosubstituted nitriles . Although the specific synthesis of this compound is not detailed, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of cyano compounds can be characterized using various spectroscopic techniques. For instance, the structure of a related compound, N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, was studied using X-ray diffraction and spectral-luminescence methods, revealing details about bond lengths, bond angles, and weak intermolecular interactions . These techniques could similarly be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of cyano compounds can lead to various chemical transformations. For example, cyano groups can participate in nucleophilic displacement reactions to yield a range of products, including hydrazines, amides, and heterocyclic derivatives . The chemical reactivity of the cyano group in the context of this compound would likely follow similar principles, allowing for the synthesis of diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano compounds can be influenced by their molecular structure. For example, the luminescent properties of N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide were found to be dependent on the strength of weak intermolecular interactions in its crystal structure . Additionally, the electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These methods could be used to investigate the properties of this compound.

Propiedades

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-7-14(2)9-17(8-13)22-20(23)16(12-21)10-15-5-6-18(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHVYHAPNCXWSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

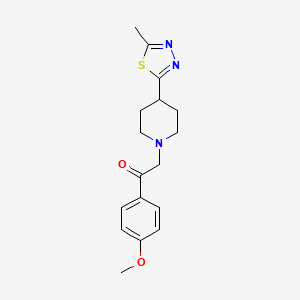

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B3019030.png)

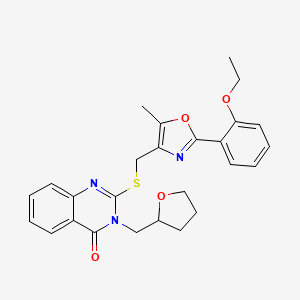

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)

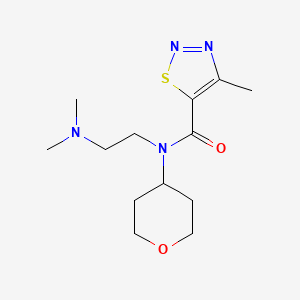

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)

![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)